molecular formula C9H15NO2 B13299582 {5-[(Propylamino)methyl]furan-2-yl}methanol

{5-[(Propylamino)methyl]furan-2-yl}methanol

Cat. No.: B13299582
M. Wt: 169.22 g/mol
InChI Key: LYDFTICEYMZIBG-UHFFFAOYSA-N
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Description

{5-[(Propylamino)methyl]furan-2-yl}methanol is an organic compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . This compound is characterized by a furan ring substituted with a propylamino group and a hydroxymethyl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(Propylamino)methyl]furan-2-yl}methanol typically involves the reaction of furan derivatives with propylamine under controlled conditions. One common method includes the use of a furan-2-carbaldehyde derivative, which undergoes reductive amination with propylamine in the presence of a reducing agent such as sodium borohydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and selectivity . The final product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

{5-[(Propylamino)methyl]furan-2-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) in acidic or basic media.

    Reduction: LiAlH4, sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products

    Oxidation: Formation of furan-2-carboxylic acid derivatives.

    Reduction: Formation of furan-2-ylmethanol derivatives.

    Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{5-[(Propylamino)methyl]furan-2-yl}methanol is unique due to its propylamino substitution, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and interact with intracellular targets . Additionally, the propylamino group can provide specific binding interactions that are not possible with other similar compounds .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

[5-(propylaminomethyl)furan-2-yl]methanol

InChI

InChI=1S/C9H15NO2/c1-2-5-10-6-8-3-4-9(7-11)12-8/h3-4,10-11H,2,5-7H2,1H3

InChI Key

LYDFTICEYMZIBG-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC=C(O1)CO

Origin of Product

United States

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